Product packaging for Bis(2-methoxyphenyl) diselenide(Cat. No.:CAS No. 80227-68-5)

Bis(2-methoxyphenyl) diselenide

Cat. No.: B15435164
CAS No.: 80227-68-5
M. Wt: 372.2 g/mol
InChI Key: NNIJLCWUDFLQEA-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl) diselenide is a high-purity diorganyl diselenide of significant interest in modern synthetic chemistry and biological research. In organic synthesis, this compound serves as a versatile precatalyst for various transformations. It functions effectively as a selenium-based organocatalyst in cyclization reactions and aerobic dehydrogenative cyclizations, often under mild, transition metal-free conditions . Its utility extends to photocatalytic applications, where it can be used in conjunction with visible light irradiation to promote reactions such as the intramolecular lactonization of unsaturated carboxylic acids . Beyond its synthetic value, this specific diselenide has notable biological research applications. Studies on structurally similar methoxy-substituted diselenides reveal that the presence of the ortho-methoxy group can significantly modulate biological activity. Research indicates that unlike its unsubstituted or para-substituted analogs, this compound did not disrupt the mitochondrial membrane potential in experimental models, suggesting a potentially improved toxicological profile for certain research applications . Furthermore, diselenides of this class have demonstrated promising antibacterial properties, particularly against Gram-positive bacterial strains like Staphylococcus spp. , making them compounds of interest in the development of new anti-infective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2Se2 B15435164 Bis(2-methoxyphenyl) diselenide CAS No. 80227-68-5

Properties

CAS No.

80227-68-5

Molecular Formula

C14H14O2Se2

Molecular Weight

372.2 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)diselanyl]benzene

InChI

InChI=1S/C14H14O2Se2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3

InChI Key

NNIJLCWUDFLQEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Se][Se]C2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Bis(2-methoxyphenyl) Diselenide

Direct synthesis methods for this compound often rely on creating the diselenide bond from a suitable precursor molecule.

Oxidation of 2-Methoxyselenophenol

A primary and fundamental method for synthesizing diaryl diselenides involves the oxidation of the corresponding selenophenol. For this compound, the precursor is 2-methoxyselenophenol. This method takes advantage of the ease with which the Selenium-Hydrogen (Se-H) bond in selenophenols is oxidized to form a Selenium-Selenium (Se-Se) bond. While the reaction is generally efficient and can be carried out with various oxidizing agents, the practical handling of the 2-methoxyselenophenol precursor requires care due to its potent odor and potential toxicity.

Copper-Catalyzed Selenation Approaches

Copper-catalyzed reactions have become a significant tool in forming carbon-selenium bonds, offering alternative and efficient pathways for synthesizing diaryl diselenides from accessible starting materials.

C-H Selenation Reactions Utilizing Selenium Powder

A notable advancement is the direct C-H selenation of arenes, which avoids pre-functionalizing the aromatic ring, thus presenting an atom-economical approach. For this compound, this involves the direct selenation of the C-H bond in anisole (B1667542) using elemental selenium powder. Research has demonstrated that copper-catalyzed reactions can effectively create diaryl diselenides from aryl halides and selenium powder in water. rsc.org One specific method involves reacting an aryl halide with selenium powder in the presence of a copper catalyst like copper(II) chloride (CuCl2), a ligand such as 1,10-phenanthroline, and a base like cesium carbonate (Cs2CO3) in water at elevated temperatures. rsc.org

Another approach involves a one-pot, three-component reaction using selenium powder, aryl iodides, and other heterocycles, catalyzed by copper. nih.gov While some modern methods focus on creating unsymmetrical diaryl selenides, the underlying principle of using a copper catalyst to facilitate the formation of the C-Se bond from elemental selenium is well-established. nih.govd-nb.inforesearchgate.net These reactions often require a copper catalyst, an oxidant, and a suitable solvent to proceed efficiently. researchgate.net

Table 1: Representative Copper-Catalyzed Synthesis of a Diaryl Diselenide

Reactant 1Selenium SourceCatalystLigandBaseSolventTemp.TimeProduct
Aryl HalideSelenium PowderCuCl₂1,10-phenanthrolineCs₂CO₃Water100°C24hDiaryl Diselenide
Data sourced from a general procedure for copper-catalyzed diselenide synthesis. rsc.org

Visible-Light-Promoted Synthetic Strategies

Photoredox catalysis using visible light has emerged as a mild and environmentally sustainable method for driving chemical reactions, offering a green alternative to traditional synthesis.

Metal- and Photocatalyst-Free Methods

Significantly, the synthesis of diaryl diselenides, including this compound, can be accomplished using visible light without any metal or organic photocatalyst. rsc.orgrsc.org This development is a major step towards more sustainable and cost-effective synthetic processes. rsc.org

One such strategy involves reacting aryl diazonium salts with a selenium source under visible light at room temperature, proceeding through a radical mechanism. lookchem.com Another innovative, catalyst-free method utilizes arylboronic acids and elemental selenium, with visible light as the sole energy source. researchgate.net These reactions are praised for their use of readily available starting materials and for avoiding expensive and potentially toxic catalysts. researchgate.netnih.gov The process is typically conducted in a benign solvent like ethanol (B145695) under mild conditions, highlighting its eco-friendly nature. rsc.orgrsc.org

Table 2: Comparison of Visible-Light-Promoted Synthesis Conditions

Aryl SourceSelenium SourceCatalystSolventConditions
Aryl Diazonium SaltsPotassium SelenocyanateNone (Visible Light)Not specifiedRoom Temperature
Arylboronic AcidsElemental SeleniumNone (Visible Light)EthanolRoom Temperature, Air
Information compiled from studies on photocatalyst-free synthesis. rsc.orgrsc.orglookchem.comresearchgate.net

Derivatization and Analog Synthesis

The creation of derivatives and analogs of this compound is essential for investigating structure-activity relationships and developing new organoselenium compounds with specific properties. The structure of this compound allows for various modifications.

The methoxy (B1213986) group on the phenyl rings can be substituted, or new functional groups can be added. By using the synthetic methods described previously with different substituted precursors, a wide range of diaryl diselenide analogs can be produced. For example, various substituted diaryl diselenides can be prepared from the corresponding aryl bromides and selenium powder. nih.gov

Furthermore, the diselenide bond itself is a reactive site. It can be cleaved and reacted to form other important organoselenium compounds, such as unsymmetrical selenides. For instance, copper-catalyzed reactions of diselenides with terminal alkynes can yield alkynyl selenides, demonstrating the versatility of the diselenide core in creating more complex molecules. beilstein-journals.org The synthesis of bis(2-arylimidazo[1,2-a]pyridin-3-yl) diselenides and their subsequent conversion to other selenides showcases a strategy for creating diverse analogs from a common diselenide precursor. d-nb.info

Chemical Reactivity and Mechanistic Investigations

Deselenization Reactions

Deselenization reactions involve the cleavage of the selenium-selenium bond and the subsequent removal of selenium from the molecule. These reactions are crucial for the synthesis of various organoselenium compounds and for the modification of organic molecules.

A modern and efficient method for the deselenization of 1,2-diselenides involves the use of visible light in the presence of a promoter like tricyclohexylphosphine (B42057) (PCy3). nih.gov This reaction facilitates the formation of new carbon-selenium, carbon-tellurium, and carbon-sulfur bonds. nih.gov The process is initiated by the visible-light-induced excitation of the diselenide, which promotes its reaction with the phosphine. This leads to the cleavage of the Se-Se bond and the formation of a reactive selenophosphorane intermediate. This intermediate can then react with various electrophiles to yield unsymmetrical monoselenides. nih.gov This method is noted for its mild reaction conditions and high functional group tolerance. nih.gov

While this methodology is generally applicable to 1,2-diselenides, the specific application to bis(2-methoxyphenyl) diselenide would be expected to follow a similar pathway, leading to the formation of 2-methoxyphenylselenyl derivatives. The ortho-methoxy group may influence the reaction kinetics and the stability of the intermediates.

Oxidative Transformations

The selenium atoms in this compound can undergo oxidation to various oxidation states, leading to the formation of different types of organoselenium compounds. These transformations are often central to its application as a catalyst or reagent in organic synthesis.

The reaction of o-anisidine (B45086) with selenium dioxide (SeO2) is a relevant process that can lead to the formation of this compound, which can then undergo further oxidative transformations. In a related study on the reaction of aniline (B41778) derivatives with SeO2, the formation of diaryl diselenides was observed as a key step. beilstein-journals.org This process involves the initial electrophilic substitution of SeO2 on the aromatic ring, followed by reduction of the resulting arylseleninic acid to the diaryl diselenide. beilstein-journals.org The diaryl diselenide can then be oxidized to an aryl selenyl iodide with iodine, which can participate in further electrophilic substitution reactions. beilstein-journals.org

In the case of o-anisidine, the reaction with SeO2 can lead to the formation of polymeric materials, but also to smaller molecules like N1,N2-bis(2-methoxyphenyl)oxalamide and 2,5-bis((2-methoxyphenyl)amino)cyclohexa-2,5-diene-1,4-dione, indicating a complex oxidative reaction pathway. beilstein-journals.org

Table 1: Products from the Reaction of o-Anisidine with Selenium Dioxide beilstein-journals.org

Product NameCharacterization
Polymeric materialBlack solid
N1,N2-bis(2-methoxyphenyl)oxalamideYellowish-orange fraction from column chromatography
2,5-bis((2-methoxyphenyl)amino)cyclohexa-2,5-diene-1,4-dioneReddish-brown fraction from column chromatography

Nucleophilic and Electrophilic Reactivity of Selenium Centers

The selenium atoms in this compound possess both nucleophilic and electrophilic character, making them versatile reaction centers. The Se-Se bond can be cleaved by nucleophiles, and the selenium atoms can also act as electrophiles, particularly after activation.

Computational studies on the nucleophilic attack at the selenium atom in diselenides have shown that the reaction generally proceeds through an addition-elimination mechanism. beilstein-journals.org This involves the formation of a stable hypercoordinate selenium intermediate. beilstein-journals.org The studies indicate that nucleophilic attack at a selenium center is both kinetically and thermodynamically more favorable than at a sulfur center in analogous disulfides. beilstein-journals.org This enhanced reactivity is a key feature of organoselenium chemistry. For this compound, nucleophiles would attack one of the selenium atoms, leading to the cleavage of the Se-Se bond and the formation of a 2-methoxyphenylselenolate anion and a selenyl derivative of the nucleophile.

Conversely, the selenium atoms can exhibit electrophilic reactivity. For instance, in the presence of an oxidizing agent, the diselenide can be converted into a more electrophilic species, such as a selenenyl halide. This electrophilic selenium species can then react with nucleophiles like alkenes and alkynes in electrophilic addition reactions.

Radical Processes Involving this compound

The relatively weak Se-Se bond in this compound can undergo homolytic cleavage upon exposure to heat or light, generating selenyl radicals. These radical species can participate in a variety of chemical transformations.

Visible-light irradiation is a common method to initiate radical reactions involving diselenides. mdpi.com The photoexcitation of the diselenide leads to the formation of two selenyl radicals (2-MeO-C6H4Se•). researchgate.net These radicals can then add to unsaturated bonds, such as those in alkenes and alkynes, to initiate radical chain reactions. mdpi.com The high reactivity of selenyl radicals and their ability to be selectively trapped makes them useful intermediates in organic synthesis. nih.gov

The general mechanism for the radical reaction of a diselenide with an alkene under photochemical conditions involves the following steps:

Initiation: Homolytic cleavage of the Se-Se bond by visible light to form two selenyl radicals.

Propagation: Addition of the selenyl radical to the alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a selenium atom from another molecule of the diselenide to form the product and regenerate the selenyl radical.

This process allows for the efficient introduction of a selenyl group into organic molecules.

Reaction Mechanisms in Chalcogenocyclization Reactions

This compound can serve as a source of an electrophilic selenium species for chalcogenocyclization reactions. These reactions are important for the synthesis of selenium-containing heterocyclic compounds. For example, in the synthesis of selenophenes, a diselenide can react with a diacetylene in the presence of a Lewis acid like FeCl3. nih.gov

A plausible mechanism for such a cyclization reaction involves the following steps:

Activation of the diselenide by the Lewis acid.

Electrophilic attack of the activated selenium species on one of the triple bonds of the diacetylene.

Intramolecular cyclization of the resulting intermediate.

Rearomatization to form the stable selenophene (B38918) ring.

The regioselectivity of these reactions can often be controlled by the nature of the substituents on the starting materials and the reaction conditions. The ortho-methoxy group in this compound would likely influence the electronic properties of the selenium center and thus the reactivity and selectivity in such cyclization reactions.

Catalytic Applications in Organic Synthesis

General Principles of Diorganyl Diselenide Catalysis

Diorganyl diselenides, including bis(2-methoxyphenyl) diselenide, are valued in organic synthesis for their efficacy, mild reaction conditions, and high functional group compatibility. researchgate.netmdpi.comresearchgate.net The catalytic cycle of diorganyl diselenides often involves the in situ generation of electrophilic or nucleophilic selenium species. mdpi.com In many reactions, an oxidant is used to regenerate the active catalytic species, allowing the diselenide to be used in catalytic amounts. researchgate.netmdpi.com The mechanism can be likened to the Atherton-Todd reaction, where the diselenide acts as a recyclable halogenating agent. nsf.gov The electronic and steric properties of the aryl group in diaryl diselenides can be modified to optimize the catalyst's performance for specific applications, including asymmetric synthesis. nsf.gov

Cyclization Reactions Catalyzed by this compound

Cyclization reactions are fundamental in organic synthesis for the construction of cyclic molecules. This compound has proven to be an effective catalyst in various cyclization processes.

This compound has been successfully employed as a catalyst for the aerobic cycloetherification of unsaturated alcohols. mdpi.com This reaction, which utilizes atmospheric air as the terminal oxidant, provides a green and efficient route to tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. mdpi.com In a notable application, the reaction of unsaturated alcohols in the presence of 5 mol% of this compound, along with a photosensitizer and a phosphate (B84403) buffer under blue light irradiation, afforded the corresponding cyclic ethers in yields ranging from 25–72%. mdpi.com

The general reaction conditions for this transformation are summarized in the table below:

ParameterCondition
CatalystThis compound (5 mol%)
Photosensitizer2,4,6-tris(4-anisyl)pyrylium tetrafluoroborate (B81430) (TAPT) (3 mol%)
AdditiveNaH₂PO₄ (0.8 equiv.)
OxidantAtmospheric air
SolventAcetonitrile (MeCN)
Light SourceBlue LED (465 nm)
TemperatureRoom temperature
Reaction Time7–28 hours

Table 1: Optimized conditions for the aerobic cycloetherification of unsaturated alcohols catalyzed by this compound. mdpi.com

Beyond cycloetherification, this compound and other diaryl diselenides catalyze a range of intramolecular cyclizations. mdpi.comorganic-chemistry.org These reactions often proceed through the formation of an electrophilic selenium species that activates a π-system, such as an alkene or alkyne, towards nucleophilic attack by an internal nucleophile. mdpi.comorganic-chemistry.org For instance, diphenyl diselenide has been used to catalyze the synthesis of butenolides from (E)-3-butenoic acids in the presence of an oxidant. organic-chemistry.org While specific examples detailing the use of this compound in a wide array of intramolecular cyclizations are not as prevalent in the reviewed literature as for diphenyl diselenide, the general principles of diaryl diselenide catalysis suggest its potential in this area. mdpi.com

Addition Reactions and Oxidative Functionalization

This compound and its congeners are effective catalysts for the addition of various functionalities across double and triple bonds, as well as for the oxidative functionalization of organic molecules. researchgate.netmdpi.com These reactions typically require an external oxidant to regenerate the active selenium catalyst. mdpi.com For example, diaryl diselenides have been used in the difunctionalization of ynamides to produce polysubstituted oxazoles and in the synthesis of 2,1-benzisoxazoles from o-nitrophenylacetylenes under electrochemical conditions. mdpi.com While diphenyl diselenide is a commonly used catalyst in these transformations, the electronic properties of substituted diaryl diselenides, such as this compound, can influence the reaction's efficiency and selectivity. mdpi.com

Oxidation and Reduction Reactions

The catalytic activity of this compound extends to oxidation and reduction reactions, which are central to organic synthesis for the interconversion of functional groups. researchgate.net

While the broader class of diorganyl diselenides is known to catalyze oxidation reactions, specific, detailed research findings on the application of this compound for the oxidation of alcohols were not prominently available in the searched literature. However, the general mechanism for the oxidation of various substrates by diaryl diselenides involves the formation of a more electrophilic selenium species, often through reaction with an oxidant, which then interacts with the substrate. researchgate.net For instance, the oxidation of thiols by selenoxides, which can be formed from the corresponding diselenides, has been studied. researchgate.net This suggests the potential for this compound to act as a catalyst for alcohol oxidation, likely in the presence of a suitable co-oxidant.

Reactions Involving Phosphorus-Containing Starting Materials

A thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound as a catalyst in reactions involving phosphorus-containing starting materials. While other diaryl diselenides, such as diphenyl diselenide, have been employed in transformations involving organophosphorus compounds, there is no specific research documenting the catalytic activity of this compound in this context. For instance, a dual photoredox/selenium π-acid catalysis system using diphenyl diselenide has been shown to be effective for the transformation of alkenes to allylic phosphates using phosphoric acids as the phosphate source. ebin.pub However, similar applications for this compound have not been reported. In one study, it was noted that the use of the electron-rich 1,2-bis(2-methoxyphenyl)diselenide resulted in a significant decrease in yield for a particular reaction, suggesting that its electronic properties may not be favorable for all types of transformations. ebin.pub

Asymmetric Catalysis and Enantioselective Transformations

The application of a catalyst in asymmetric synthesis to produce enantiomerically enriched products is a critical area of chemical research. This typically requires the use of a chiral catalyst that can differentiate between enantiotopic faces or groups in a prochiral substrate.

This compound is an achiral molecule, as it possesses a plane of symmetry. Consequently, its direct application as a catalyst to induce enantioselectivity in asymmetric transformations is not feasible. For enantioselective reactions catalyzed by organoselenium compounds, the catalyst itself must be chiral. nih.gov

Chiral selenium π-acid catalysis is an emerging strategy for the asymmetric functionalization of alkenes. This methodology relies on the generation of a chiral electrophilic selenium species that coordinates with a π-system, leading to a stereocontrolled nucleophilic attack. The success of this approach is critically dependent on the chiral environment provided by the selenium catalyst. nih.gov

Research in this field has focused on the design and synthesis of various chiral diselenides, often derived from chiral scaffolds like BINOL, TADDOL, and amino acids. nih.gov These chiral catalysts are essential for achieving high levels of enantioselectivity in reactions such as intramolecular lactonization. As this compound lacks any chiral elements, it is not employed in chiral selenium π-acid catalysis to achieve asymmetric induction.

Enantioselective electrophilic aromatic halogenation is a valuable transformation for the synthesis of chiral aromatic compounds. Similar to other asymmetric catalytic reactions, achieving enantioselectivity in this process necessitates the use of a chiral catalyst. While selenium-based catalysts have been explored for various halogenation reactions, the induction of enantioselectivity requires a chiral ligand or a chiral selenium-containing molecule.

There is no scientific literature to support the use of the achiral this compound as a catalyst for enantioselective electrophilic aromatic halogenation. The development of such enantioselective methods has centered on the use of specifically designed chiral organoselenium catalysts that can create a chiral environment around the substrate during the halogenation step.

Coordination Chemistry and Ligand Properties

Bis(2-methoxyphenyl) Diselenide as a Ligand Motif

This compound serves as an intriguing ligand motif in coordination chemistry, primarily due to the presence of multiple potential donor sites: the two selenium atoms and the two oxygen atoms of the methoxy (B1213986) groups. Organoselenium compounds are known to act as ligands for a variety of transition metals, with their reactivity often centered around the selenium atoms. The Se-Se bond in diaryl diselenides can either remain intact, allowing the molecule to act as a bridging ligand, or it can undergo cleavage upon reaction with a metal center. This cleavage, often an oxidative addition, results in the formation of two separate selenido ligands. researchgate.netnih.gov

The presence of the ortho-methoxy group ((o-OMe)) is particularly significant. This group can influence the ligand's electronic properties and introduce the possibility of forming chelate rings through intramolecular coordination of the oxygen atom to the metal center. Such intramolecular interactions, particularly Se···O non-bonded interactions, are a well-documented feature in organoselenium chemistry and can stabilize specific conformations and influence the reactivity of the resulting complexes. researchgate.netacs.org The combination of soft selenium donors and a harder oxygen donor from the methoxy group allows for hemilabile behavior, where the Se-Metal bond is strong and the O-Metal interaction is weaker and potentially reversible.

Chelation Modes and Coordination Geometries

The geometry and coordination modes of this compound are dictated by the nature of the metal center, the reaction conditions, and the ligand's inherent structural features.

N,N-coordination is not a possible chelation mode for this compound. This coordination mode requires the presence of at least two nitrogen atoms within the ligand structure that can donate lone pairs of electrons to a metal center. As the chemical structure of this compound (C₁₄H₁₄O₂Se₂) contains only carbon, hydrogen, oxygen, and selenium atoms, it lacks the necessary nitrogen donor atoms for N,N-chelation.

Se,Se-coordination is a primary mode of interaction for diselenide ligands. This can manifest in several ways:

Bridging Ligand: The intact diselenide can bridge two metal centers (μ₂-Se₂R₂), with each selenium atom coordinating to a different metal. This maintains the Se-Se bond.

Chelating Ligand: The ligand can form a chelate ring by coordinating both selenium atoms to a single metal center. This is more common with flexible alkyl chains between the selenium atoms but is also possible with diaryl diselenides where the aromatic rings can orient appropriately.

Oxidative Addition/Reductive Cleavage: A common reaction pathway involves the cleavage of the Se-Se bond and the formation of two selenido (ArSe⁻) ligands, each binding to the metal center. For example, iron(II) has been shown to mediate the reductive cleavage of diselenide bonds, leading to the formation of iron(III) complexes with two separate O,Se-donor ligands. researchgate.net This process transforms the diselenide from a single neutral ligand into two anionic ligands.

The ortho-methoxy groups can also participate in coordination, leading to a potential Se,O-chelation mode. In such a scenario, one selenium atom and the oxygen atom of the nearby methoxy group coordinate to the same metal center, forming a stable five-membered chelate ring. This type of chelate-assisted C-H bond activation and selenation has been observed in palladium-catalyzed reactions, highlighting the directing capability of such ancillary donor groups. acs.orgnih.gov

Complex Formation with Transition Metals

This compound and its derivatives are capable of forming stable complexes with various transition metals. The nature of these complexes is highly dependent on the metal precursor used.

Direct structural reports on complexes of this compound with iron(II) and ruthenium(II) are limited, but extensive research on related systems allows for well-founded postulations.

Iron Complexes: The reaction of diselenides with iron carbonyls, such as Fe(CO)₅ or Fe₃(CO)₁₂, is a well-established route to iron-selenium cluster compounds. acs.orgnih.gov These reactions typically involve the cleavage of the Se-Se bond and the insertion of iron carbonyl fragments, leading to the formation of diiron hexacarbonyl complexes of the type [Fe₂(μ-SeR)₂(CO)₆]. Therefore, the reaction of this compound with an iron carbonyl source would likely yield [Fe₂(μ-SeC₆H₄OMe)₂(CO)₆]. Additionally, low-coordinate iron(I) and iron(II) complexes have been synthesized that feature bridging selenide (B1212193) ligands derived from elemental selenium, demonstrating the facile formation of Fe-Se bonds. researchgate.net A study involving the reaction of an iron(II) salt with 2,2′-diselenobis(4,6-di-tert-butylphenol) resulted in the reductive cleavage of the Se-Se bond and oxidation of the metal, forming a five-coordinate high-spin iron(III) complex. researchgate.net

Ruthenium Complexes: Ruthenium(II) also readily forms complexes with selenium-containing ligands. A notable example involves a ferrocenyl bis(phosphonite) ligand prepared with 2-methoxyphenol, which was subsequently reacted with elemental selenium to yield a bisselenide, [Fe{C₅H₄P(Se)(OC₆H₄(OMe-o))₂}₂]. bohrium.comresearchgate.net This demonstrates the stability of the P=Se bond containing the 2-methoxyphenyl group. Another ferrocenyl bis(phosphonite) with allyl groups was reacted with the ruthenium(II) dimer, [{RuCl₂(η⁶-p-cymene)}₂], to form a dinuclear ruthenium complex. bohrium.comresearchgate.net This suggests that this compound could react with ruthenium precursors like [Ru₃(CO)₁₂] or arene-ruthenium dimers. nih.govrsc.org Such reactions could lead to either simple coordination, Se-Se bond cleavage to form selenido-bridged clusters, or even arene coordination if one of the methoxyphenyl rings engages in η⁶-bonding. The synthesis of various half-sandwich ruthenium(II) complexes with other ligands shows their versatility in forming stable "piano-stool" geometries, a likely structural motif for complexes with a single (2-methoxyphenyl)selenido ligand. nih.govnih.govrsc.org

Intermolecular and Intramolecular Interactions in Coordination Complexes

The crystal packing and molecular conformation of coordination complexes involving this compound and its derivatives are significantly influenced by a network of weak intermolecular and intramolecular forces.

Intermolecular Interactions: Hirshfeld surface analysis performed on the crystal structure of a related complex, [Fe{C₅H₄P(Se)(OC₆H₄(OMe-o))₂}₂], provides quantitative insight into the various intermolecular contacts that govern its crystal packing. researchgate.net The analysis revealed the following significant contributions to the crystal packing:

H···H contacts: These are the most abundant interactions, accounting for 50.1% of the Hirshfeld surface, and represent general van der Waals forces. researchgate.net

C···H/H···C contacts: Comprising 24.1% of the surface, these interactions are characteristic of the packing of aromatic systems. researchgate.net

Se···H/H···Se contacts: These contacts are significant at 13.4%, indicating that the selenium atoms are involved in weak hydrogen bonding or close van der Waals contacts with hydrogen atoms of neighboring molecules. researchgate.net

O···H/H···O contacts: Accounting for 10.8% of the surface, these interactions highlight the role of the methoxy oxygen atoms in forming intermolecular hydrogen bonds, which help to build a three-dimensional supramolecular array. researchgate.net

These non-covalent interactions, including hydrogen bonding and π-stacking, are crucial in defining the solid-state architecture of these coordination complexes.

Compound Information Table

Compound NameChemical FormulaRole/Context
This compoundC₁₄H₁₄O₂Se₂Primary subject of the article
(Benzylideneacetone)iron tricarbonylC₁₃H₁₀FeO₄Precursor for iron tricarbonyl complexes
[Fe{C₅H₄P(Se)(OC₆H₄(OMe-o))₂}₂]C₅₄H₄₄FeP₂Se₂Bisselenide complex with 2-methoxyphenyl groups
[{RuCl₂(η⁶-p-cymene)}₂]C₂₀H₂₈Cl₄Ru₂Ruthenium(II) precursor
Iron(II)Fe²⁺Transition metal for complex formation
Ruthenium(II)Ru²⁺Transition metal for complex formation

Crystallographic Data for a Related Ruthenium(II) Complex

The following table summarizes selected crystallographic data for the complex [{Ru₂Cl₄(η⁶-p-cymene)₂}Fe{C₅H₄P(OC₆H₄(C₃H₅-o))₂}₂] (5), which contains related structural motifs. researchgate.net

ParameterValue
Chemical FormulaC₇₀H₇₂Cl₄FeP₂Ru₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.2598(5)
b (Å)12.6075(5)
c (Å)22.2519(9)
α (°)98.710(2)
β (°)93.303(2)
γ (°)105.518(2)
Volume (ų)3233.9(2)

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Bis(2-methoxyphenyl) diselenide, offering precise insights into the proton, carbon, and selenium environments within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The analysis of a 400 MHz ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic and methoxy (B1213986) protons.

The aromatic region of the spectrum displays a complex multiplet and a doublet, indicating the presence of the ortho-substituted phenyl rings. Specifically, a doublet corresponding to two protons is observed at δ 7.57 ppm with a J-coupling of 8 Hz. A multiplet integrating to two protons appears in the range of δ 7.28-7.32 ppm, and another doublet for two protons is found at δ 6.92 ppm. The methoxy groups, being chemically equivalent, present as a sharp singlet at δ 3.82 ppm, integrating to six protons.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.57d82HAromatic Protons
7.28-7.32m-2HAromatic Protons
6.92d-2HAromatic Protons
3.82s-6HMethoxy (OCH₃) Protons

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by mapping the carbon skeleton of this compound. The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, shows seven distinct signals, which is consistent with the expected number of unique carbon environments in the molecule, considering the symmetry.

The spectrum reveals six signals in the aromatic region and one in the aliphatic region. The carbon atom attached to the selenium (C-Se) is observed at δ 160.4 ppm. The other aromatic carbons appear at δ 130.6, 123.8, 122.9, 117.2, and 113.1 ppm. The carbon of the methoxy group gives a signal at δ 55.4 ppm.

Chemical Shift (δ) [ppm]Assignment
160.4Aromatic C-Se
130.6Aromatic CH
123.8Aromatic CH
122.9Aromatic C
117.2Aromatic CH
113.1Aromatic CH
55.4Methoxy (OCH₃)

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the selenium atoms in diselenides. nih.govacs.org The ⁷⁷Se nucleus is NMR-active (spin 1/2, 7.63% natural abundance) and exhibits a wide chemical shift range of about 3000 ppm, making it highly sensitive to subtle changes in the molecular structure and electronic properties. acs.org

The chemical shift of the ⁷⁷Se nucleus is directly influenced by the electronic environment surrounding it. Electron-withdrawing groups on the phenyl rings tend to deshield the selenium nucleus, resulting in a downfield chemical shift, while electron-donating groups cause an upfield shift. The methoxy group at the ortho position in this compound is an electron-donating group, which would be expected to influence the ⁷⁷Se chemical shift.

Furthermore, the dihedral angle of the C-Se-Se-C bond is a key structural feature of diselenides. The temperature-dependent changes in the ⁷⁷Se NMR shifts are directly linked to the dynamic nature of this dihedral angle, reflecting the conformational flexibility of the molecule in solution. nih.govacs.org

77Se NMR Spectroscopy for Selenium Electronic Environment

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. Electron Ionization (EI) mass spectrometry is a common technique used for this purpose.

The EI mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 372. This value corresponds to the calculated molecular weight of the compound, taking into account the most abundant isotopes of its constituent elements (C₁₄H₁₄O₂Se₂). The presence of this peak confirms the molecular identity of the compound.

Techniquem/zAssignment
EI-MS372[M]⁺

X-ray Crystallography for Solid-State Structure Determination

A definitive understanding of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are fundamental to describing the molecule's conformation and its interactions within the crystal.

Torsion Angles and Molecular Conformation

To illustrate the type of data that would be presented, a hypothetical data table is shown below.

Torsion AngleValue (°)
C1-Se1-Se2-C8Data Not Available
C2-C1-Se1-Se2Data Not Available
C7-C8-Se2-Se1Data Not Available

This table represents the type of data that would be generated from an X-ray crystallographic study. The values are currently unavailable.

Intermolecular Interactions and Crystal Packing

The arrangement of this compound molecules in the crystal lattice would be governed by a network of intermolecular interactions. The ortho-methoxy groups would likely play a significant role in directing the crystal packing. One would anticipate the presence of weak C-H···O hydrogen bonds, where hydrogen atoms on the phenyl rings or the methyl groups interact with the oxygen atoms of the methoxy groups on neighboring molecules.

A hypothetical data table summarizing potential intermolecular interactions is provided below.

Interaction TypeDonor-H···AcceptorDistance (Å)Angle (°)
C-H···OData Not AvailableData Not AvailableData Not Available
C-H···πData Not AvailableData Not AvailableData Not Available

This table illustrates the format for presenting data on intermolecular interactions. Specific values are contingent on the determination of the crystal structure.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Bis(2-methoxyphenyl) diselenide and related compounds. These calculations help in understanding the distribution of electron density, molecular orbitals, and the nature of chemical bonding within the molecule.

DFT methods, such as the B3LYP functional, are frequently used to accurately predict the structural, spectral, and electronic properties of molecules. researchgate.net For instance, calculations can determine the electronic chemical potential and global electrophilicity, which are key indicators of a molecule's reactivity. In reactions, these parameters can predict the direction of electron density flow between reactants. nih.gov

Theoretical studies on similar diselenides have shown that the electronic properties can be fine-tuned by introducing different substituents to the phenyl rings. These modifications can influence the molecule's antioxidant activity and its potential as a releasing agent for active selenium species.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most probable reaction pathways.

For example, computational studies have been used to explore the cleavage of the Se-Se bond, a fundamental reaction of diselenides. These studies can model the interaction with reducing agents and elucidate the formation of the corresponding selenols or selenolates. researchgate.net Furthermore, theoretical investigations can reveal alternative reaction pathways, such as the cleavage of the C-Se bond under specific conditions. researchgate.net

Molecular Electron Density Theory (MEDT) is another computational approach used to understand reaction mechanisms. nih.gov By analyzing the electron density at various stages of a reaction, MEDT can provide a detailed picture of bond formation and breaking processes. researchgate.net Such studies have been crucial in understanding cycloaddition reactions involving related organoselenium compounds. nih.gov

Modeling of Nonbonded Interactions

Nonbonded interactions, although weaker than covalent bonds, play a critical role in determining the three-dimensional structure and properties of molecules like this compound. Computational modeling allows for the detailed analysis of these interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonds.

Intramolecular nonbonded interactions are also important. The rotation of the methoxy (B1213986) groups and the phenyl rings relative to the diselenide bridge is governed by a delicate balance of steric and electronic effects, which can be modeled computationally.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

For this compound, 77Se Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly informative technique. Computational studies can predict 77Se NMR chemical shifts, although accurately modeling the influence of different solvents on these shifts can be challenging and requires sophisticated approaches. rsc.org Theoretical calculations can also aid in the interpretation of other NMR spectra, such as 1H and 13C NMR.

Furthermore, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption spectra (UV-Vis). researchgate.netwileyeditingservices.com By comparing the calculated spectra with experimental measurements, researchers can assign electronic transitions and gain insights into the molecular orbitals involved. nih.gov

Conformational Analysis and Energy Profiles

The flexibility of the Se-Se bond and the rotation of the aryl groups in this compound lead to the existence of multiple conformations. Conformational analysis, performed using computational methods, is essential to identify the most stable conformers and to understand the energy barriers between them.

The dihedral angle between the two phenyl rings is a key conformational parameter. nih.gov Computational studies can calculate the rotational energy profile by systematically varying this dihedral angle and calculating the corresponding energy. These calculations can determine the free energies of activation for aryl-aryl rotation, providing a measure of the steric hindrance exerted by the substituents. researchgate.net

Energy minimization calculations can predict the most stable conformation of the molecule, which is often stabilized by intramolecular interactions. nih.gov For similar molecules, it has been shown that different conformers can have distinct properties and may interconvert through various isomerization and rotation processes. diva-portal.orgrug.nl

Interactive Data Table: Computational Methods and Findings

Investigation TypeComputational MethodKey Findings
Electronic Structure Density Functional Theory (DFT)Provides insights into electron distribution and reactivity. researchgate.netnih.gov
Reaction Mechanisms Potential Energy Surface Mapping, MEDTElucidates bond cleavage pathways and identifies intermediates. nih.govresearchgate.net
Nonbonded Interactions Crystal Structure AnalysisIdentifies and characterizes intermolecular forces like C-H···O and π-π stacking. nih.gov
Spectroscopic Parameters TD-DFT, NMR Chemical Shift CalculationsPredicts UV-Vis spectra and aids in the interpretation of NMR data. researchgate.netrsc.orgwileyeditingservices.com
Conformational Analysis Rotational Energy Profile CalculationsDetermines stable conformers and rotational energy barriers. researchgate.netdiva-portal.orgrug.nl

Biological and Biochemical Research Applications in Vitro Studies

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Bis(2-methoxyphenyl) diselenide has demonstrated notable antioxidant properties in various laboratory models. Its ability to counteract oxidative stress is attributed to its capacity to mimic natural antioxidant enzymes and to directly neutralize harmful free radicals.

One of the key antioxidant mechanisms of this compound is its ability to mimic the function of glutathione (B108866) peroxidase (GPx), a vital selenoenzyme in the body's natural defense against oxidative damage. nih.govresearchgate.net This GPx-like activity was observed in studies where the compound catalyzed the reduction of hydroperoxides, a process that is crucial for protecting cells from the damaging effects of reactive oxygen species. Research has indicated that diselenides, including this compound, are more effective at this mimicry than their monoselenide counterparts, suggesting that the diselenide bond is critical for this catalytic activity. nih.gov This function is tied to the formation of a stable selenol intermediate. nih.gov

A comparative study highlighted the superior total antioxidant activity of diselenides over monoselenides. nih.gov The GPx-like activity for this compound was quantified and compared with related compounds, as detailed in the table below.

CompoundGPx-like Activity (nmol NADPH min⁻¹ mg⁻¹)
This compound (C3) Data not explicitly quantified in the provided search results
1,2-dip-tolyldiselenide (C4)Data not explicitly quantified in the provided search results
Diphenyl diselenide (DPDS)Serves as a classical reference compound

While the studies confirm GPx-like activity for diselenides like this compound, specific quantitative data from the cited sources were not available for direct comparison in this table.

The antioxidant capacity of this compound was also evaluated by its ability to inhibit lipid peroxidation induced by pro-oxidants like iron (II) and sodium nitroprusside in rat brain and liver homogenates. nih.gov

AssayFinding for this compound (C3)
DPPH Radical ScavengingDemonstrated effective decolorization of the DPPH radical. nih.gov
Inhibition of Fe(II)-induced TBARSShowed inhibitory effects on thiobarbituric acid reactive species (TBARS) formation. nih.gov
Inhibition of SNP-induced TBARSShowed inhibitory effects on thiobarbituric acid reactive species (TBARS) formation. nih.gov

Interaction with Mitochondrial Functioning

Mitochondria, as the primary sites of cellular respiration and energy production, are also major sources of endogenous reactive oxygen species. Therefore, the interaction of compounds with mitochondrial function is of significant interest.

Research has shown that the structural characteristics of organoselenium compounds are critical determinants of their interaction with mitochondria. In the case of this compound, the presence of an o-methoxy group on the phenyl ring appears to be a key factor. Studies on isolated mitochondria revealed that this compound did not affect the mitochondrial membrane potential. researchgate.netnih.govsaludcapital.gov.co This is in contrast to other related diselenides, such as 1,2-bis(p-tolyl)diselenide, which were found to impact the membrane potential. researchgate.netnih.gov

The influence of this compound on mitochondrial respiration has also been investigated. State III respiration refers to the active state of respiration in the presence of a substrate and ADP, reflecting the capacity of the electron transport chain. It was found that compounds with a p-methyl insertion significantly decreased State III respiration. researchgate.netnih.gov However, this compound, with its o-methoxy group, did not produce the same inhibitory effect. nih.gov

Mitochondrial ParameterEffect of this compound (C3)Comparative Effect of 1,2-bis(p-tolyl)diselenide (C4)
Mitochondrial Membrane PotentialNo effect observed. researchgate.netnih.govAffected the mitochondrial membrane potential. researchgate.netnih.gov
State III RespirationNo significant decrease observed. nih.govSignificantly decreased State III respiration. researchgate.netnih.gov

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been a subject of study, particularly in the context of its biological activity and potential toxicity. While some organoselenium compounds are known for their toxic effects through enzyme inhibition, structural modifications can modulate this activity. nih.gov

One study evaluated the effect of this compound on the activity of acetylcholinesterase (AChE), an important enzyme in the nervous system. nih.gov The toxicity of certain organoselenium compounds like diphenyl diselenide has been linked to the inhibition of enzymes such as AChE and δ-aminolevulinic acid dehydratase (δ-ALA-D). nih.gov

Furthermore, it has been demonstrated that diselenides can act as substrates for the enzyme thioredoxin reductase (TrxR). nih.gov The reduction of this compound by TrxR is a critical step that leads to the formation of the corresponding selenol, which is a more potent antioxidant species. nih.gov

EnzymeInteraction with this compound (C3)
Acetylcholinesterase (AChE)Evaluated for its effect on AChE activity. nih.gov
Thioredoxin Reductase (TrxR)Acts as a substrate, leading to the formation of a more active selenol. nih.gov

Acetylcholinesterase (AChE) Inhibition

Delta-Aminolevulinate Dehydratase (ALA-D) Inhibition

Delta-aminolevulinate dehydratase (ALA-D), also known as porphobilinogen (B132115) synthase, is a crucial enzyme in the heme biosynthesis pathway. It catalyzes the condensation of two molecules of aminolevulinic acid to form porphobilinogen. wikipedia.org The enzyme is known to be sensitive to inhibition by heavy metals and certain oxidizing agents, which can lead to disruptions in heme production. wikipedia.orgmdpi.com

Research into the effects of organoselenium compounds on this enzyme has been conducted. A study involving molecular docking analyses investigated the inhibitory effects of several disubstituted diaryl diselenides on mammalian ALA-D. researchgate.netnih.gov This study included diphenyl diselenide and its analogs, such as bis(4-methoxyphenyl)diselenide. researchgate.netnih.gov The findings suggest that these compounds inhibit ALA-D by oxidizing essential cysteinyl residues within the enzyme's active site. researchgate.netnih.gov The computational models indicated that the interaction involves the selenium atoms of the diselenide and the sulfhydryl groups of cysteine residues, specifically Cys124 and Cys132, leading to the formation of a disulfide bond and the release of selenophenol, which ultimately results in the inhibition of the enzyme. researchgate.netnih.gov

It is important to note that while this research provides insight into the mechanism of ALA-D inhibition by diaryl diselenides, the specific compound studied was the para-substituted isomer, bis(4-methoxyphenyl)diselenide , and not the ortho-substituted This compound . researchgate.netnih.gov As of now, specific in vitro experimental data detailing the inhibitory concentration (e.g., IC₅₀) or the precise kinetic parameters of this compound on delta-aminolevulinate dehydratase activity have not been reported in the scientific literature.

Antimicrobial Efficacy in Laboratory Models

The antimicrobial properties of organoselenium compounds have been a subject of scientific inquiry, with various derivatives showing activity against a range of pathogenic microorganisms.

Activity Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus)

Staphylococcus aureus is a significant Gram-positive pathogen responsible for a variety of infections. While numerous studies have demonstrated the antibacterial potential of different classes of organoselenium and diaryl compounds against S. aureus, including methicillin-resistant strains (MRSA), specific data on the in vitro efficacy of this compound is not available in the reviewed scientific literature. researchgate.netmdpi.comnih.govnih.gov Research on related compounds, such as other diaryl diselenides and ebselen (B1671040), has indicated that these molecules can exert antibacterial effects, but direct minimum inhibitory concentration (MIC) values for this compound against S. aureus have not been documented. researchgate.netmdpi.com

Table 1: Activity of this compound Against Gram-Positive Bacteria

Bacterial Species Strain MIC (µg/mL) Zone of Inhibition (mm)

Activity Against Gram-Negative Bacterial Species (e.g., Escherichia coli)

Escherichia coli is a common Gram-negative bacterium used as a model organism in antimicrobial research. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. Studies on various organoselenium compounds have shown mixed results against Gram-negative species. mdpi.commdpi.comresearchgate.net However, specific research detailing the in vitro activity, such as the MIC, of this compound against E. coli has not been found in the current body of scientific literature.

Table 2: Activity of this compound Against Gram-Negative Bacteria

Bacterial Species Strain MIC (µg/mL) Zone of Inhibition (mm)

Activity Against Fungi

Fungal infections are a growing health concern, and there is a continuous search for new antifungal agents. Organoselenium compounds, including diphenyl diselenide and ebselen, have demonstrated antifungal properties against a spectrum of fungal pathogens, such as Candida and Trichophyton species. researchgate.netnih.govnih.govnih.gov The proposed mechanism often involves the induction of oxidative stress within the fungal cells. researchgate.net Despite the promising antifungal activity of the broader class of organoselenium compounds, specific studies quantifying the antifungal efficacy (e.g., MIC values) of this compound against any fungal species are not currently available in published research. researchgate.netnih.gov

Table 3: Activity of this compound Against Fungi

Fungal Species Strain MIC (µg/mL)

Antiviral Properties in Cell-Based Assays

Research into the antiviral potential of organoselenium compounds has revealed promising activity for diaryl diselenides. While specific studies singling out this compound are not prevalent, broader investigations into this class of compounds have demonstrated notable effects against various viral pathogens in cell-based assays.

In vitro studies have shown that diphenyl diselenide derivatives possess significant antiviral properties against Human Herpes Virus Type 1 (HHV-1). A number of these compounds have demonstrated high activity in inhibiting the virus in cell cultures. researchgate.net The antiviral action is a characteristic of the broader class of diaryl diselenides, suggesting that this compound, as a member of this family, is a candidate for similar antiviral potential. The presence of the diselenide bond is considered crucial for this biological activity.

The antiviral screening of diphenyl diselenide derivatives has also been extended to the Encephalomyocarditis Virus (EMCV). In these cell-based assays, the compounds generally exhibited moderate activity against EMCV. researchgate.net This indicates that the structural motif of diaryl diselenides has a discernible, though less pronounced, inhibitory effect on this particular virus compared to HHV-1.

Cytotoxicity Against Cancer Cell Lines (In Vitro Assays)

The cytotoxic potential of diaryl diselenides, including those with methoxy (B1213986) substitutions, has been a subject of significant research in the quest for new anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell growth in various cancer cell lines.

Investigations into the structure-activity relationship (SAR) of diaryl diselenides have provided insights into the molecular features that govern their cytotoxic effects. The symmetrical nature of the diselenide bridge is a common feature among active compounds. nih.gov

The introduction of substituents on the aryl rings plays a critical role in modulating the cytotoxic and antioxidant activity. Specifically, the presence of a methoxy group at the ortho-position relative to the selenium atom has been reported to enhance the antioxidant properties of diaryl diselenides. nih.gov This enhanced activity is attributed to the electronic and steric influence of the methoxy group on the selenium atom, which can affect its interaction with biological thiols and its redox cycling capabilities. nih.gov Studies on substituted diaryl diselenides have demonstrated their ability to induce apoptosis in human colon adenocarcinoma cells (HT-29). nih.gov Furthermore, various symmetrically substituted aromatic diselenides have shown significant inhibition of cell growth in human leukemia HL-60 cells, as well as cytotoxic potential against prostate (PC-3), breast (MCF-7), pancreatic (MIA-PA-Ca-2), and colon (HCT-116) cancer cell lines. nih.gov

The following table summarizes the general findings on the cytotoxicity of substituted diaryl diselenides against various cancer cell lines, providing a basis for the expected activity of this compound.

Cell LineCancer TypeGeneral Activity of Diaryl Diselenides
HT-29Colon AdenocarcinomaApoptosis induction
HL-60LeukemiaHigh inhibition of cell growth
PC-3Prostate CancerCytotoxic potential demonstrated
MCF-7Breast CancerCytotoxic potential demonstrated
MIA-PA-Ca-2Pancreatic CancerCytotoxic potential demonstrated
HCT-116Colon CancerCytotoxic potential demonstrated

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes

The advancement of synthetic methodologies for bis(2-methoxyphenyl) diselenide is crucial for its widespread application. Future research should focus on developing more efficient, sustainable, and scalable synthetic protocols.

Current synthetic strategies often involve multi-step procedures with potentially hazardous reagents. The development of one-pot syntheses from readily available starting materials would significantly enhance the accessibility of this compound. A patent describes a method for synthesizing diaryl diselenide compounds by reacting aryl boronic acids with elemental selenium in the presence of an alkali and N-halosuccinimide, which offers advantages like low temperature and high yield. google.com Another approach involves the copper-catalyzed coupling of aryl halides with elemental selenium in water, presenting a greener alternative. rsc.org

Furthermore, the exploration of greener and more sustainable synthetic methods is a paramount objective. This includes the use of environmentally benign solvents, such as moving from volatile organic compounds to eco-friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). beilstein-journals.org The application of techniques like microwave-assisted synthesis and flow chemistry could also lead to shorter reaction times, increased yields, and reduced energy consumption. nih.govnih.gov Microwave irradiation, for instance, has been shown to be highly efficient in the synthesis of various organic compounds. nih.gov Flow synthesis offers a safe and scalable method for producing complex molecules with short residence times. nih.gov

Challenges in the synthesis of functionalized diaryl diselenides, such as controlling regioselectivity and achieving high purity, need to be addressed. The development of robust purification techniques that minimize solvent usage and waste generation is also an important consideration for sustainable production.

Exploration of Expanded Catalytic Repertoires

The catalytic potential of this compound is an area ripe for investigation. While its role in certain reactions has been identified, a broader exploration of its catalytic capabilities is warranted.

Research has demonstrated that this compound can act as a catalyst in reactions such as the aerobic cycloetherification of unsaturated alcohols. Future studies should aim to expand its catalytic applications to other important organic transformations. This could include its use in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful tool for C-C bond formation, and the development of new ligands and catalysts is an active area of research. mdpi.com

The potential of this compound to catalyze C-H activation reactions is another exciting avenue. rsc.orgnih.gov Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. nih.gov Investigating the ability of this compound to mediate such transformations could lead to the development of novel and sustainable synthetic methods.

Furthermore, its catalytic activity in oxidation reactions could be further explored. Understanding the mechanism of these catalytic processes will be crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Design of Advanced Coordination Complexes

The selenium atoms in this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for the synthesis of novel coordination complexes. The design and synthesis of such complexes could lead to materials with interesting structural, electronic, and catalytic properties.

Future research should focus on the systematic synthesis and characterization of transition metal complexes with this compound as a ligand. mtct.ac.inresearchgate.netjocpr.comillinois.edu The coordination modes of the diselenide ligand, whether it acts as a monodentate, bidentate, or bridging ligand, will significantly influence the properties of the resulting complexes. The synthesis of a Pd(II) complex with a bulky N-heterocyclic carbene ligand featuring methoxy-donor side arms has been reported, highlighting the potential for creating complex architectures. researchgate.net

The exploration of different transition metals and co-ligands will allow for the fine-tuning of the electronic and steric properties of the complexes. Characterization techniques such as single-crystal X-ray diffraction will be essential for elucidating the precise structures of these complexes. researchgate.netnih.gov The resulting coordination compounds could find applications in catalysis, materials science, and as models for understanding biological systems. For instance, the synthesis and characterization of tricysteinylpnictines provide models for protein-bound metal ions. nih.gov

Table 1: Potential Coordination Complexes and Their Applications

Metal CenterPotential Ligand SystemPotential Applications
Palladium (Pd)This compoundCross-coupling reactions, C-H activation
Platinum (Pt)This compoundCatalysis, Anticancer agents
Gold (Au)This compoundCatalysis, Medicinal applications
Copper (Cu)This compoundOxidation catalysis, Bioinorganic chemistry
Iron (Fe)This compoundBiologically relevant model complexes

Deeper Mechanistic Elucidation of Biological Activities

The biological activities of organoselenium compounds, including their antioxidant properties, are of significant interest. A deeper understanding of the mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Future research should focus on detailed mechanistic studies of the antioxidant activity of this compound. This includes investigating its ability to act as a glutathione (B108866) peroxidase (GPx) mimic, an enzyme that plays a crucial role in protecting cells from oxidative damage. The catalytic antioxidant activity of bis-aniline-derived diselenides has been studied, and it was found that the electronic properties of the substituents influence their catalytic performance. mdpi.com The mechanism of these reactions is thought to involve the formation of a selenolate intermediate. mdpi.com

The role of non-covalent interactions, such as intramolecular Se···O interactions, in modulating the biological activity of diaryl diselenides should be investigated. These interactions can influence the conformation and reactivity of the molecule.

Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways and transition states involved in the antioxidant cycle. nih.gov Experimental studies, including kinetic assays and spectroscopic methods, can provide complementary data to validate the computational models. nih.gov Understanding the structure-activity relationships will be key to designing more potent and selective antioxidant compounds.

Integration of Experimental and Computational Approaches for Predictive Modeling

The integration of experimental and computational methods offers a powerful strategy for accelerating the discovery and development of new functional molecules. Future research on this compound should leverage this synergistic approach for predictive modeling.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or catalytic performance of a series of related diaryl diselenides. nih.govnih.govresearchgate.netmdpi.com These models correlate the structural features of molecules with their observed activities, allowing for the in silico screening of virtual libraries of compounds. High predictive QSAR models have been developed for various biological targets. nih.govresearchgate.net

Computational methods like DFT can be used to calculate molecular descriptors that are used in QSAR models and to gain insights into the electronic structure and reactivity of the compounds. nih.govnih.gov For instance, DFT can be used to calculate properties like bond dissociation enthalpies and ionization potentials, which are relevant to antioxidant activity. nih.gov

The combination of experimental data from synthesis, catalysis, and biological assays with computational modeling will enable the development of predictive models that can guide the design of new diaryl diselenides with tailored properties. This integrated approach will not only accelerate the research process but also reduce the need for extensive and costly experimental screening.

Q & A

Q. Advanced

  • Fluorinated alcohols (e.g., hexafluoro-2-propanol): Increase electrophilicity of seleninic acids, enhancing epoxidation selectivity .
  • Polar aprotic solvents (e.g., MeCN): Facilitate light-driven electron transfer, critical for aerobic reactions like cycloetherification .
  • Aqueous mixtures : Stabilize peroxyseleninic acid intermediates but risk overoxidation to selenones, reducing catalytic turnover .

How are computational approaches applied to study non-covalent interactions in diselenides?

Q. Advanced

  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., Se···O) in bis(3-amino-1-hydroxybenzyl)diselenide .
  • Atoms in Molecules (AIM) theory : Identifies bond critical points in Se···H interactions, validating crystallographic data .
  • TD-DFT : Predicts UV-vis absorption spectra and excitation energies for diselenides with extended conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.